![molecular formula C19H19N5O2 B3009847 5-((2-(1H-indol-3-yl)ethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946331-88-0](/img/structure/B3009847.png)
5-((2-(1H-indol-3-yl)ethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
This compound belongs to the class of organic compounds known as indoles . Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . Indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of indole derivatives has witnessed considerable activity in the last decade due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . An example of a synthesis method involves the reaction between tryptamine and naproxen .Molecular Structure Analysis
Indoles contain a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The structure of tryptamine, a biogenic amine, is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc .Chemical Reactions Analysis
Indoles are frequently used in multicomponent reactions for the synthesis of various heterocyclic compounds . They are also used in the synthesis of N-alkylanilines .Physical And Chemical Properties Analysis
Indoles are amphoteric in nature, showing both acidic and basic properties. They are white or colorless solids that are highly soluble in water and other polar solvents .Scientific Research Applications
Anti-Inflammatory and Analgesic Effects
Naproxen, the parent compound of our target, is a well-known nonsteroidal anti-inflammatory drug (NSAID). It is commonly used to treat pain, menstrual cramps, and inflammatory diseases like rheumatoid arthritis. Naproxen works by competitively inhibiting both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2), leading to analgesic and anti-inflammatory effects . Interestingly, ongoing trials suggest that naproxen could have broad-spectrum antiviral activity, which may be beneficial in reducing severe respiratory mortality associated with COVID-19 .
RIPK1 Inhibition for Necroptosis Control
The compound shows potent inhibition of receptor-interacting protein kinase 1 (RIPK1) with high binding affinity. It efficiently protects cells from necroptosis (a regulated form of cell death) and attenuates necrotic cell death in vascular endothelial cells induced by tumor cells. This property makes it promising for treating inflammatory disorders and cancer metastasis .
Hybrid Molecules Combining Tryptamine and Naproxen
Tryptamine, a biogenic amine, is naturally occurring in plants, animals, and microorganisms. It shares structural features with neuromodulators and psychedelic derivatives. Tryptamine derivatives play essential roles in the central nervous system, regulating processes like sleep, cognition, memory, and behavior. Given the diverse pharmacological properties of tryptamine and the anti-inflammatory effects of naproxen, synthesizing hybrid molecules that combine these two compounds is of great interest .
Multicomponent Reactions and Indole Applications
Indoles, such as our compound, have been widely explored in multicomponent reactions (MCRs). These reactions allow efficient synthesis of complex molecules from simple starting materials. Our compound’s structure could participate in various MCRs, leading to novel derivatives with diverse applications .
Biomedical Research and Drug Development
Researchers are investigating the compound’s potential in drug development, especially in the context of inflammation, viral infections, and cancer. Its unique combination of anti-inflammatory and antiviral properties makes it an exciting candidate for further exploration .
Chemical Biology and Medicinal Chemistry
Understanding the compound’s interactions with biological targets, such as RIPK1, can provide insights into its mechanism of action. Medicinal chemists may explore modifications to enhance its efficacy or selectivity for specific pathways .
Mechanism of Action
Target of Action
The primary target of this compound is receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in cell survival, inflammation, and programmed cell death pathways. It is involved in various cellular processes, including apoptosis, necroptosis, and inflammation regulation .
Mode of Action
The compound interacts with RIPK1 through its indole-containing moiety. By binding to RIPK1, it modulates downstream signaling pathways. Specifically:
- Anti-Necroptotic Effect : The compound inhibits RIPK1 kinase activity, preventing the formation of the necrosome complex. This disruption leads to the suppression of necroptosis, a programmed form of cell death .
- Anti-Inflammatory Effect : By blocking RIPK1, it interferes with the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), reducing the production of pro-inflammatory cytokines .
Biochemical Pathways
The affected pathways include:
- Necroptosis Pathway : The compound inhibits RIPK1-mediated necroptosis by disrupting the RIPK1-RIPK3 complex formation. This prevents the execution of necrotic cell death .
- NF-κB Signaling Pathway : By inhibiting RIPK1, it modulates NF-κB activation, impacting immune responses and inflammation .
Future Directions
properties
IUPAC Name |
5-[2-(1H-indol-3-yl)ethylamino]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-23-17-16(18(25)24(2)19(23)26)15(8-10-21-17)20-9-7-12-11-22-14-6-4-3-5-13(12)14/h3-6,8,10-11,22H,7,9H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLADKJMUDHPBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-(1H-indol-3-yl)ethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
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